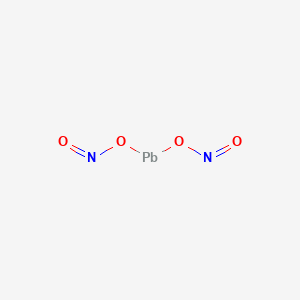
Lead nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead nitrite, also known as lead(II) nitrite, is an inorganic compound with the chemical formula Pb(NO₂)₂. This compound consists of lead cations (Pb²⁺) and nitrite anions (NO₂⁻) in a 2:1 ratio. It is a yellow crystalline solid that is sparingly soluble in water. Lead(II) nitrite is primarily used in various industrial and chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lead(II) nitrite can be synthesized through the reaction of lead(II) nitrate with sodium nitrite in an aqueous solution. The reaction is as follows: [ \text{Pb(NO₃)₂ (aq) + 2 NaNO₂ (aq) → Pb(NO₂)₂ (s) + 2 NaNO₃ (aq)} ]
This reaction involves mixing aqueous solutions of lead(II) nitrate and sodium nitrite, resulting in the precipitation of lead(II) nitrite as a solid. The solid is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of lead(II) nitrite typically involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity lead(II) nitrite for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Lead(II) nitrite undergoes several types of chemical reactions, including:
Oxidation: Lead(II) nitrite can be oxidized to lead(II) nitrate (Pb(NO₃)₂) in the presence of strong oxidizing agents.
Reduction: It can be reduced to lead(II) oxide (PbO) or elemental lead (Pb) under reducing conditions.
Substitution: Lead(II) nitrite can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid (HNO₃) are commonly used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) can be employed.
Substitution: Various nucleophiles can be used to replace the nitrite group under appropriate conditions.
Major Products Formed
Oxidation: Lead(II) nitrate (Pb(NO₃)₂)
Reduction: Lead(II) oxide (PbO) or elemental lead (Pb)
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Lead(II) nitrite has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Lead(II) nitrite is studied for its effects on biological systems, particularly in understanding lead toxicity and its impact on living organisms.
Medicine: Research is conducted to explore potential medical applications, including its use in diagnostic assays and therapeutic agents.
Industry: It is used in the manufacturing of pigments, stabilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of lead(II) nitrite involves its interaction with biological molecules and cellular components. Lead ions (Pb²⁺) can bind to proteins, enzymes, and nucleic acids, disrupting their normal functions. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The nitrite ions (NO₂⁻) can also participate in redox reactions, further contributing to the compound’s effects.
Comparación Con Compuestos Similares
Lead(II) nitrite can be compared with other lead compounds and nitrite salts:
Lead(II) nitrate (Pb(NO₃)₂): Similar in composition but contains nitrate ions instead of nitrite ions. It is more soluble in water and has different reactivity.
Sodium nitrite (NaNO₂): Contains sodium ions instead of lead ions. It is highly soluble in water and commonly used as a food preservative and in industrial applications.
Potassium nitrite (KNO₂): Similar to sodium nitrite but contains potassium ions. It is also used in food preservation and various chemical processes.
Lead(II) nitrite is unique due to the presence of lead ions, which impart distinct chemical and physical properties compared to other nitrite salts.
Propiedades
Número CAS |
13826-65-8 |
|---|---|
Fórmula molecular |
N2O4Pb |
Peso molecular |
299 g/mol |
Nombre IUPAC |
lead(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
Clave InChI |
VVOUQFXJSCDIAO-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Pb+2] |
SMILES isomérico |
N(=O)O[Pb]ON=O |
SMILES canónico |
N(=O)[O-].N(=O)[O-].[Pb+2] |
Key on ui other cas no. |
13826-65-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















